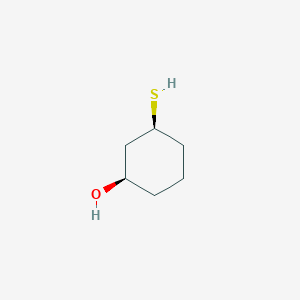![molecular formula C22H16F2N2OS B2985457 5-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(4-fluorophenyl)-1,3-thiazol-2-amine CAS No. 297150-36-8](/img/structure/B2985457.png)
5-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(4-fluorophenyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of high boiling solvents and bases . The process of elimination of these from the process is highly advantageous in terms of scale-up and yield .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. The molecular formula is C26H17ClFN3O3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 227.0 to 231.0 °C, a boiling point of 650.3±55.0 °C (Predicted), and a density of 1.407±0.06 g/cm3 (Predicted). It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Applications De Recherche Scientifique
Role in Orexin Receptor Mechanisms
Research has explored the role of compounds targeting orexin receptors in the context of compulsive food consumption, suggesting potential applications in treating binge eating disorders. For instance, compounds like SB-649868, which share structural similarities with the compound , have been shown to modulate feeding, arousal, stress, and drug abuse by selectively reducing binge eating for highly palatable food without affecting standard food intake at non-sedative doses. This indicates a significant role of orexin-1 receptor mechanisms in compulsive eating behaviors, proposing that selective antagonism at these receptors could offer a novel pharmacological treatment avenue for eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis and Biological Activity
The synthesis of compounds with related structures has been extensively studied for their anti-inflammatory and analgesic activities. For example, derivatives synthesized from imidazolyl acetic acid and evaluated for their biological activities have shown promising results against carrageenan-induced rat paw edema and in the writhing test in mice, highlighting their potential as therapeutic agents for inflammation and pain (Khalifa & Abdelbaky, 2008).
Antitumor Applications
Another area of application is in the development of antitumor agents. Benzothiazole derivatives, for example, have shown highly selective and potent antitumor properties in vitro and in vivo. These compounds induce and are biotransformed by cytochrome P450 to active metabolites. Amino acid conjugation strategies have been employed to enhance solubility and bioavailability, demonstrating significant growth retardation in breast and ovarian xenograft tumors and suggesting potential for clinical evaluation as cancer therapeutics (Bradshaw et al., 2002).
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-5-[4-[(4-fluorophenyl)methoxy]phenyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N2OS/c23-17-5-1-15(2-6-17)14-27-20-11-3-16(4-12-20)21-13-25-22(28-21)26-19-9-7-18(24)8-10-19/h1-13H,14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPYSQHTZQGMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C3=CN=C(S3)NC4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(4-fluorophenyl)-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2985374.png)
![7-hydroxy-5-oxo-N-(pyridin-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2985375.png)
![3-ethyl-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2985377.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2985379.png)

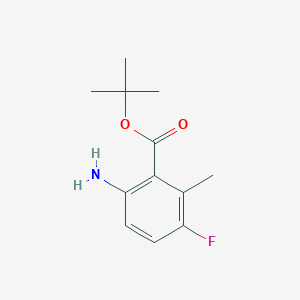
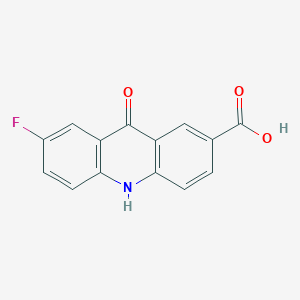
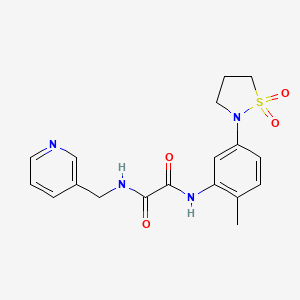
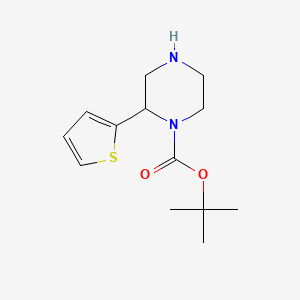
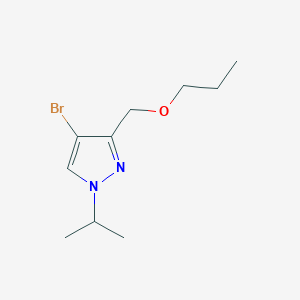
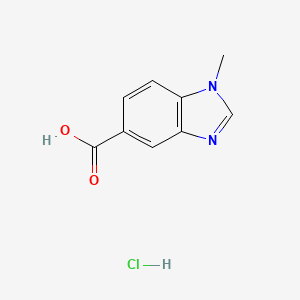
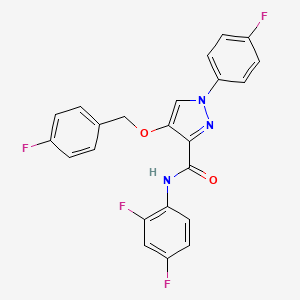
![N-(3,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2985396.png)
